![molecular formula C10H11F3N2O2 B2831383 4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid CAS No. 923121-46-4](/img/structure/B2831383.png)

4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

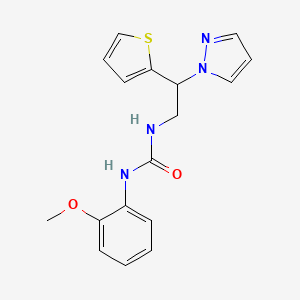

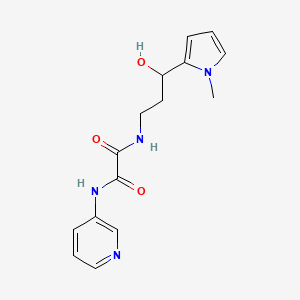

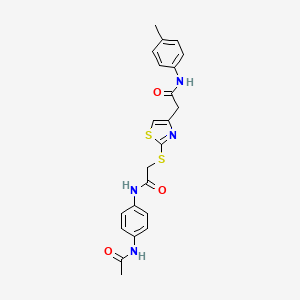

“4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid” is a chemical compound with the molecular formula C10H11N2O2F3 and a molecular weight of 248.2 . It is a neat product that is typically stored at room temperature .

Molecular Structure Analysis

The molecular structure of “4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid” consists of a pyridine ring with a trifluoromethyl group at the 5-position, an amino group at the 2-position, and a butanoic acid group attached to the amino group .Physical And Chemical Properties Analysis

“4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid” is a solid substance with a melting point of 90-94°C . It has a molecular weight of 248.2 and a molecular formula of C10H11N2O2F3 .Aplicaciones Científicas De Investigación

Supramolecular Chemistry

Bis(pyridin-2-yl)amine (dpa) and its derivatives serve as flexible bidentate N,N-ligands in supramolecular chemistry . The trifluoromethyl-substituted di(pyridin-2-yl)amine ligands can form coordination complexes with metal ions, leading to unique host-guest interactions. These complexes find applications in molecular recognition, self-assembly, and catalysis.

Catalysis

The ligands based on bis(pyridin-2-yl)amine scaffold have been employed in catalytic processes . Their ability to coordinate with transition metals allows for the design of efficient catalysts. Researchers explore their use in various reactions, such as cross-coupling, C-H activation, and asymmetric transformations.

Ion Sensing

Bis(pyridin-2-yl)amine-based ligands exhibit ion-sensing properties . Their coordination with metal ions or other analytes can lead to luminescent responses. These ligands are valuable tools for detecting specific ions in biological or environmental samples.

Antibacterial Agents

Interestingly, the presence of an Sfp-PPTase in bacterial genomes provides an inborn mechanism of resistance . To combat bacterial proliferation effectively, antibacterial agents should target both AcpS-PPTase and Sfp-PPTase enzymes simultaneously. Exploring the potential of 4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid derivatives in this context could be promising.

Drug Discovery

4-Amino-2-(trifluoromethyl)pyridine derivatives play a role in synthesizing active pharmaceutical ingredients (APIs) . For instance, naporafenib, a RAF inhibitor used in treating RAF-driven cancers, contains a pyridine-based ligand. Researchers continue to investigate novel drug candidates based on this scaffold.

Chemical Biology

The trifluoromethyl group in the compound influences electronic properties, solubility, and lipophilicity . Understanding its impact on biological systems can lead to insights into drug design, protein-ligand interactions, and cellular processes.

Safety and Hazards

While specific safety and hazard information for “4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid” is not available, similar compounds have been noted to cause skin and eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound .

Propiedades

IUPAC Name |

4-[[5-(trifluoromethyl)pyridin-2-yl]amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2/c11-10(12,13)7-3-4-8(15-6-7)14-5-1-2-9(16)17/h3-4,6H,1-2,5H2,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZWJWVLSAYMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)NCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Methoxyphenyl)piperazin-1-yl]-(3,5,7-trimethyl-1-adamantyl)methanone](/img/structure/B2831301.png)

![2-[4-(Dimethylsulfamoylamino)piperidin-1-yl]-1,3-thiazole](/img/structure/B2831306.png)

![2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2831309.png)

![1-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2831319.png)

![1-({[4-(Trifluoromethyl)phenyl]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B2831321.png)